

An In-depth Technical Guide to (R)-2-(Aminomethyl)-1-N-Boc-piperidine

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Compound of Interest

Compound Name: (R)-2-(Aminomethyl)-1-N-Boc-piperidine

Cat. No.: B112904

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of **(R)-2-(Aminomethyl)-1-N-Boc-piperidine**, a chiral building block of significant interest in medicinal chemistry and drug discovery.

Chemical and Physical Properties

(R)-2-(Aminomethyl)-1-N-Boc-piperidine, also known as (R)-tert-butyl 2-(aminomethyl)piperidine-1-carboxylate, is a carbamate-protected derivative of the chiral piperidine, (R)-2-(aminomethyl)piperidine. The tert-butyloxycarbonyl (Boc) protecting group renders the piperidine nitrogen less nucleophilic, allowing for selective reactions at the primary amine of the aminomethyl group.

Table 1: Physicochemical Properties of **(R)-2-(Aminomethyl)-1-N-Boc-piperidine** and Related Compounds

| Property | (R)-2-(Aminomethyl)-1-N-Boc-piperidine | (R,S)-2-(Aminomethyl)-1-N-Boc-piperidine hydrochloride |
|-------------------|---|---|
| CAS Number | 683233-14-9[1] | 370069-31-1 |
| Molecular Formula | C ₁₁ H ₂₂ N ₂ O ₂ [1] | C ₁₁ H ₂₃ CIN ₂ O ₂ |
| Molecular Weight | 214.30 g/mol [1] | 250.77 g/mol |
| Appearance | - | White powder[2] |
| Melting Point | Not available | 147-151 °C[2] |
| Boiling Point | 299.4 °C at 760 mmHg[3] | Not available |
| Solubility | Soluble in methanol and MDC. [4] | The hydrochloride salt form ensures improved solubility.[2] |

Synthesis and Reactivity

The synthesis of enantiomerically pure **(R)-2-(Aminomethyl)-1-N-Boc-piperidine** is a key step in its utilization as a chiral building block. Several synthetic strategies can be envisioned, often starting from readily available chiral precursors.

Synthetic Approach from L-Glutamic Acid

A multi-step synthesis starting from the natural amino acid L-glutamic acid provides a viable route to enantiomerically pure 3-amino piperidine derivatives, and a similar strategy could be adapted for the 2-substituted analog. This approach involves a sequence of reactions including esterification, Boc-protection, reduction of the carboxylic acid functionalities to alcohols, conversion of the diol to a ditosylate, and subsequent cyclization with an appropriate amine.

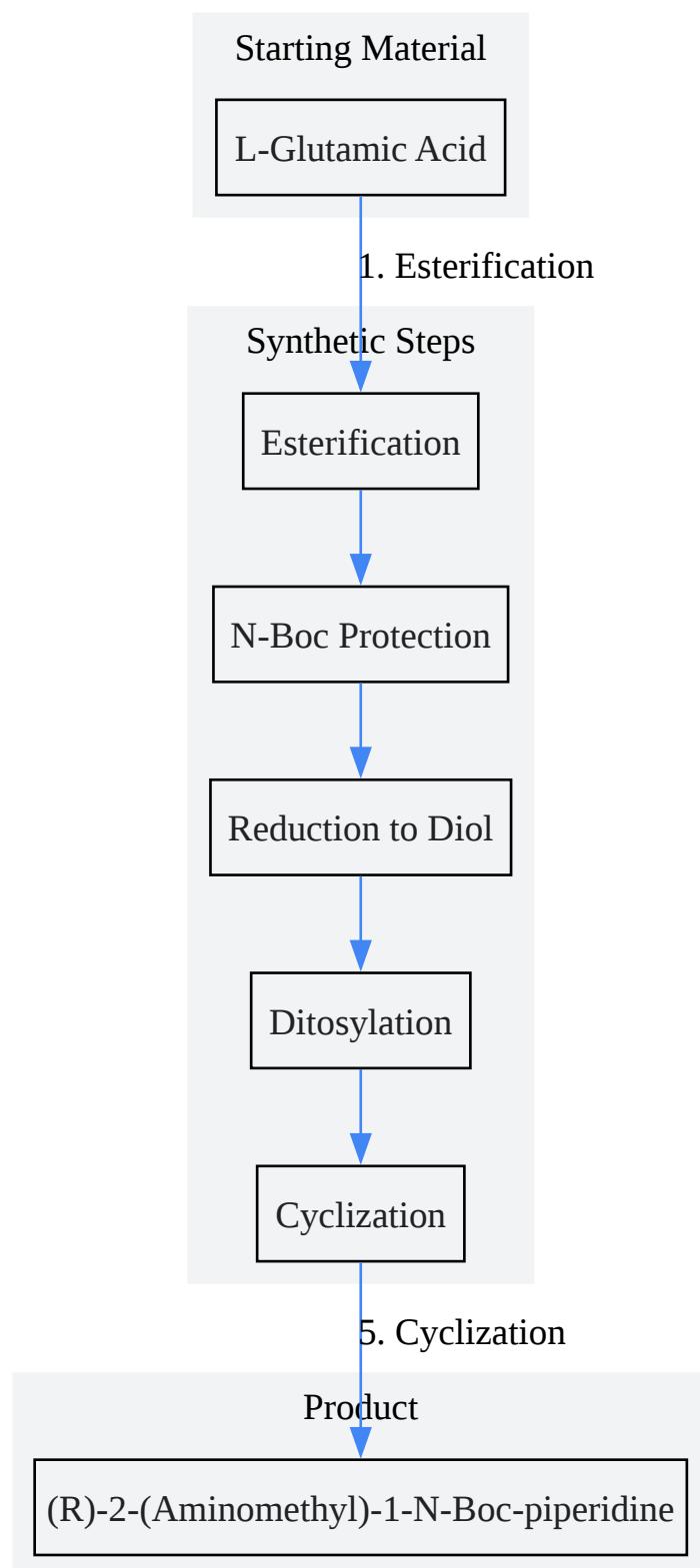
Experimental Protocol: General Synthesis of N-Boc-piperidine derivatives from L-Glutamic Acid

This protocol outlines the key steps that could be adapted for the synthesis of the target molecule.

- Esterification of L-Glutamic Acid: L-glutamic acid is converted to its corresponding dimethyl ester.

- **N-Boc Protection:** The amino group of the diester is protected using di-tert-butyl dicarbonate ($(Boc)_2O$) in the presence of a base like triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (CH_2Cl_2). The reaction mixture is typically stirred at room temperature.
- **Reduction of the Diester:** The protected diester is reduced to the corresponding diol using a reducing agent like sodium borohydride ($NaBH_4$) in methanol.
- **Ditosylation of the Diol:** The primary hydroxyl groups of the diol are converted to tosylates using p-toluenesulfonyl chloride in the presence of a base.
- **Cyclization:** The resulting ditosylate undergoes intramolecular cyclization to form the piperidine ring.

Logical Relationship of the Synthetic Pathway from L-Glutamic Acid



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Caption: Synthetic route from L-Glutamic Acid.

Reactivity of the Boc-Protected Piperidine

The Boc group is stable under a variety of reaction conditions, including those involving nucleophiles and bases, making it an excellent protecting group for the piperidine nitrogen. The primary aminomethyl group, however, remains reactive and can participate in various chemical transformations.

Deprotection: The Boc group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane, to yield the free piperidine.

Spectroscopic Data

While a comprehensive set of experimental spectra for **(R)-2-(Aminomethyl)-1-N-Boc-piperidine** is not readily available in the public domain, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data for **(R)-2-(Aminomethyl)-1-N-Boc-piperidine**

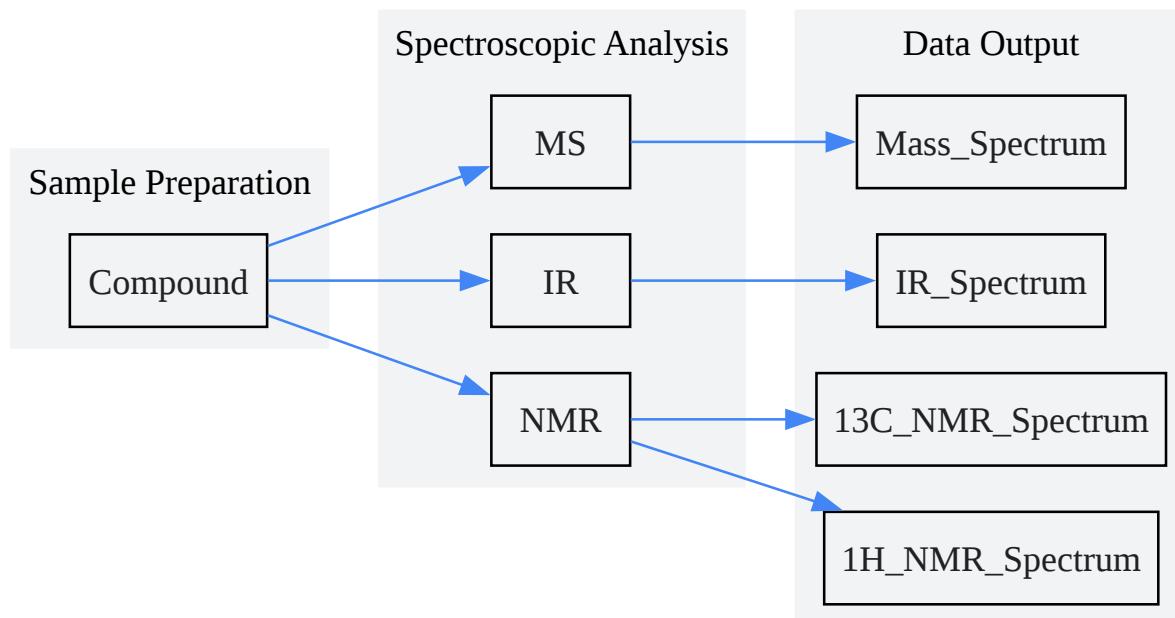
| Technique | Functional Group | Expected Chemical Shift / Wavenumber |
|--|--|--------------------------------------|
| ¹ H NMR | Boc group (-C(CH ₃) ₃) | ~1.4 ppm (singlet, 9H) |
| Piperidine ring protons (-CH ₂ -, -CH-) | 1.2 - 1.8 ppm, 2.7 - 4.1 ppm (multiplets) | |
| Aminomethyl protons (-CH ₂ -NH ₂) | ~2.6 - 3.2 ppm (multiplet, 2H) | |
| Amine proton (-NH ₂) | Broad singlet, variable chemical shift | |
| ¹³ C NMR | Boc group (-C(CH ₃) ₃) | ~28.5 ppm |
| Boc group (quaternary C) | ~79.5 ppm | |
| Boc group (C=O) | ~155 ppm | |
| Piperidine ring carbons | ~20 - 55 ppm | |
| Aminomethyl carbon (-CH ₂ -NH ₂) | ~45 ppm | |
| IR Spectroscopy | N-H stretch (amine) | 3300-3500 cm ⁻¹ (medium) |
| C-H stretch (alkane) | 2850-2980 cm ⁻¹ (strong) | |
| C=O stretch (carbamate) | ~1680-1700 cm ⁻¹ (strong) | |
| N-H bend (amine) | 1590-1650 cm ⁻¹ (medium) | |
| Mass Spectrometry | [M+H] ⁺ (protonated molecule) | m/z ≈ 215.17 |
| [M-Boc+H] ⁺ | m/z ≈ 115.12 | |

Experimental Protocol: General Procedure for NMR, IR, and MS Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field spectrometer.
- Infrared (IR) Spectroscopy:
 - Sample Preparation: Place a small amount of the neat compound (if liquid) or a KBr pellet (if solid) in the sample holder of an FTIR spectrometer.
 - Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .
- Mass Spectrometry (MS):
 - Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
 - Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

Experimental Workflow for Spectroscopic Analysis



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Caption: Workflow for spectroscopic analysis.

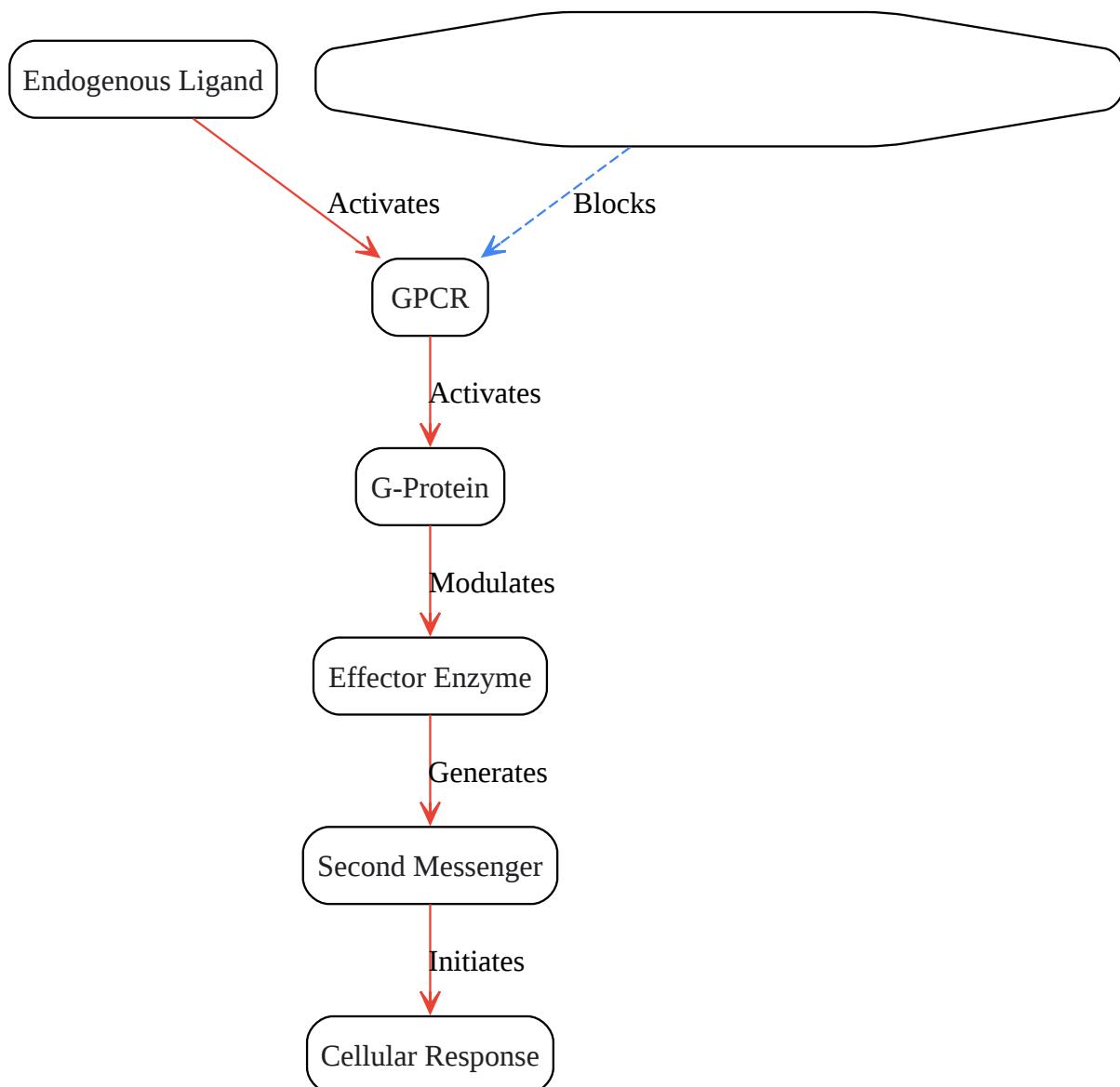
Applications in Drug Discovery and Development

Piperidine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.^[5] The chiral nature of **(R)-2-(Aminomethyl)-1-N-Boc-piperidine** makes it a valuable building block for the synthesis of enantiomerically pure pharmaceuticals, which is crucial for optimizing efficacy and minimizing off-target effects.

This compound serves as a key intermediate in the synthesis of various therapeutic agents, including those targeting the central nervous system.^[5] The aminomethyl group provides a handle for further functionalization, allowing for the construction of diverse libraries of compounds for screening against various biological targets. For instance, piperidine-based structures have shown promise in the development of analgesics, anti-inflammatory drugs, and agents for neuropharmacology and cancer.^[2]

While specific signaling pathways involving **(R)-2-(Aminomethyl)-1-N-Boc-piperidine** are not extensively documented, its utility as a scaffold suggests its potential incorporation into molecules designed to interact with a variety of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Signaling Pathway Diagram: General GPCR Antagonism



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